Pulvomycin

Description

Properties

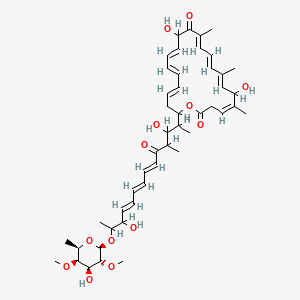

Molecular Formula |

C47H66O13 |

|---|---|

Molecular Weight |

839 g/mol |

IUPAC Name |

(4Z,7E,9E,11E,15E,17E,19E)-22-[(6E,8E,10E)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione |

InChI |

InChI=1S/C47H66O13/c1-29-20-19-21-31(3)42(53)38(50)24-17-11-10-12-18-25-40(60-41(52)27-26-30(2)39(51)28-29)33(5)43(54)32(4)36(48)22-15-13-14-16-23-37(49)34(6)58-47-46(57-9)44(55)45(56-8)35(7)59-47/h10-24,26,28,32-35,37-40,43-47,49-51,54-55H,25,27H2,1-9H3/b11-10+,14-13+,18-12+,20-19+,22-15+,23-16+,24-17+,29-28+,30-26-,31-21+/t32?,33?,34?,35-,37?,38?,39?,40?,43?,44+,45+,46-,47-/m1/s1 |

InChI Key |

FXSFWUNCIOIMAC-YHQXOMPPSA-N |

SMILES |

CC1C(C(C(C(O1)OC(C)C(C=CC=CC=CC(=O)C(C)C(C(C)C2CC=CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O2)C)O)C)C)O)O)O)OC)O)OC |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(C)C(/C=C/C=C/C=C/C(=O)C(C)C(C(C)C2C/C=C/C=C/C=C/C(C(=O)/C(=C/C=C/C(=C/C(/C(=C\CC(=O)O2)/C)O)/C)/C)O)O)O)OC)O)OC |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C)C(C=CC=CC=CC(=O)C(C)C(C(C)C2CC=CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O2)C)O)C)C)O)O)O)OC)O)OC |

Synonyms |

labilomycin pulvomycin |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Pulvomycin's Action on Elongation Factor Tu: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvomycin (B1679863) is a potent antibiotic that inhibits bacterial protein synthesis by targeting the essential elongation factor Tu (EF-Tu). EF-Tu, a highly conserved GTPase, plays a critical role in the elongation cycle of protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome as a ternary complex with GTP (EF-Tu•GTP•aa-tRNA). This compound's unique mechanism of action disrupts this fundamental process, making it a subject of significant interest for understanding bacterial translation and for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the molecular interactions, quantitative data, and experimental methodologies used to elucidate the mechanism of action of this compound on EF-Tu.

Mechanism of Action

This compound inhibits protein synthesis by preventing the formation of the functional ternary complex, EF-Tu•GTP•aa-tRNA.[1][2][3] It achieves this by binding to a specific site on EF-Tu, inducing conformational changes that modulate the factor's affinity for guanine (B1146940) nucleotides and sterically hinder the binding of aa-tRNA.

Modulation of Nucleotide Affinity

A key aspect of this compound's mechanism is its profound and differential effect on the affinity of EF-Tu for GTP and GDP.[1][4]

-

Increased Affinity for GTP: this compound dramatically increases the affinity of EF-Tu for GTP by approximately 1000-fold. This is primarily due to a significant decrease in the dissociation rate of the EF-Tu•GTP complex.[1][4]

-

Decreased Affinity for GDP: Conversely, this compound decreases the affinity of EF-Tu for GDP by about 10-fold. This is achieved by markedly increasing the dissociation rate of the EF-Tu•GDP complex, an effect that mimics the action of the nucleotide exchange factor EF-Ts.[1][4]

This dual effect effectively locks EF-Tu in a GTP-bound-like state, but one that is incapable of productively binding aa-tRNA.

Structural Basis of Inhibition

X-ray crystallographic studies of the Thermus thermophilus EF-Tu in complex with a GTP analog (GDPNP) and this compound have revealed the structural basis for its inhibitory action.[5][6]

-

Binding Site: this compound binds at a crucial interface of the three domains of EF-Tu (domains 1, 2, and 3).[5][6] This binding site overlaps with the binding site for aa-tRNA.

-

Steric Hindrance: The presence of the bound this compound molecule physically obstructs the binding of the 3'-aminoacyl group, the acceptor stem, and the 5' end of the tRNA molecule.[5][6] This steric hindrance is the direct cause of the failure to form the ternary complex.

Quantitative Data

The following tables summarize the key quantitative data regarding the effect of this compound on EF-Tu function.

| Parameter | Fold Change in Presence of this compound | Reference |

| EF-Tu Affinity for GTP | ~1000-fold increase | [1][4] |

| EF-Tu Affinity for GDP | ~10-fold decrease | [1][4] |

| Dissociation Rate of EF-Tu•GTP | Dramatically decreased | [4] |

| Dissociation Rate of EF-Tu•GDP | ~25-fold increase | [1][4] |

Table 1: Effect of this compound on EF-Tu Affinity for Guanine Nucleotides.

| Parameter | Effect of this compound | Reference |

| Intrinsic GTPase Activity of EF-Tu | Moderately enhanced | [1] |

| aa-tRNA/Ribosome-induced GTPase Activity | Inhibited | [1][2] |

Table 2: Effect of this compound on EF-Tu GTPase Activity.

Signaling Pathways and Experimental Workflows

Canonical EF-Tu Cycle in Protein Synthesis

Caption: The canonical cycle of EF-Tu in bacterial protein synthesis.

This compound's Mechanism of Inhibition

Caption: this compound binds to EF-Tu•GTP, preventing aa-tRNA binding.

Experimental Workflow for Characterizing this compound's Action

Caption: A typical workflow for studying this compound's effect on EF-Tu.

Experimental Protocols

In Vitro Protein Synthesis Inhibition Assay

Objective: To determine the concentration at which this compound inhibits protein synthesis in a cell-free system.

Methodology:

-

System Preparation: Utilize a commercially available E. coli S30 cell-free extract system for coupled transcription-translation.

-

Reporter Construct: Use a plasmid DNA encoding a reporter protein, such as luciferase or β-galactosidase, under the control of a suitable bacterial promoter (e.g., T7).

-

Reaction Setup:

-

Prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and energy source (ATP, GTP).

-

Aliquot the master mix into microplate wells.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept constant across all wells) to the wells. Include a no-drug control and a positive control inhibitor (e.g., chloramphenicol).

-

Initiate the reaction by adding the reporter plasmid DNA.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Detection:

-

For a luciferase reporter, add the luciferase substrate and measure luminescence using a plate reader.

-

For a β-galactosidase reporter, add a chromogenic substrate (e.g., ONPG) and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Native Polyacrylamide Gel Electrophoresis (PAGE) for Complex Formation

Objective: To visualize the effect of this compound on the formation of EF-Tu complexes.

Methodology:

-

Gel Preparation:

-

Prepare a non-denaturing polyacrylamide gel (e.g., 6-8% acrylamide) in a buffer system that maintains the native protein structure (e.g., Tris-Glycine, pH 8.3).

-

-

Sample Preparation:

-

Prepare reaction mixtures containing purified EF-Tu.

-

For different conditions, add:

-

GDP

-

GTP (or a non-hydrolyzable analog like GDPNP)

-

GTP and aminoacyl-tRNA

-

GTP, aminoacyl-tRNA, and this compound

-

GTP and this compound

-

-

Incubate the mixtures at room temperature for 15-30 minutes to allow complex formation.

-

Add a non-denaturing loading buffer containing glycerol.

-

-

Electrophoresis:

-

Load the samples onto the native PAGE gel.

-

Run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent protein denaturation.

-

-

Detection:

-

Stain the gel with Coomassie Brilliant Blue or a more sensitive protein stain to visualize the protein bands.

-

-

Analysis: Analyze the migration pattern of the bands. A shift in the migration of the EF-Tu band upon the addition of ligands indicates complex formation. The absence of a band corresponding to the ternary complex in the presence of this compound provides evidence of its inhibitory effect.

High-Performance Liquid Chromatography (HPLC) Analysis of Ternary Complex Formation

Objective: To quantitatively assess the formation of the EF-Tu•GTP•aa-tRNA ternary complex and its inhibition by this compound.

Methodology:

-

Column: Use a size-exclusion chromatography (SEC) column suitable for separating protein complexes in the size range of EF-Tu and its complexes (e.g., Superdex 75).

-

Mobile Phase: Use a buffer that maintains the stability of the complexes (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 10 µM GTP).

-

Sample Preparation:

-

Prepare reaction mixtures as described for the native PAGE analysis, using a fluorescently labeled aa-tRNA for detection.

-

-

Chromatography:

-

Equilibrate the SEC column with the mobile phase.

-

Inject the prepared samples onto the column.

-

Monitor the elution profile using a fluorescence detector.

-

-

Data Analysis:

-

Identify the peaks corresponding to the free aa-tRNA and the ternary complex based on their retention times.

-

Quantify the peak areas to determine the amount of ternary complex formed under each condition.

-

Compare the peak area of the ternary complex in the absence and presence of this compound to quantify the extent of inhibition.

-

Fluorescence Spectroscopy for Binding Affinity Determination

Objective: To measure the binding affinity of this compound to EF-Tu and its effect on nucleotide binding.

Methodology:

-

Instrumentation: Use a fluorescence spectrophotometer.

-

Probes:

-

Intrinsic Tryptophan Fluorescence: Monitor the change in the intrinsic fluorescence of EF-Tu's tryptophan residues upon ligand binding.

-

Fluorescent Nucleotide Analogs: Use fluorescently labeled GTP or GDP analogs (e.g., mant-GTP) to directly monitor nucleotide binding.

-

-

Titration Experiment:

-

Place a solution of EF-Tu (or EF-Tu pre-incubated with a nucleotide) in a cuvette.

-

Incrementally add small aliquots of a concentrated this compound solution.

-

After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Measure the change in fluorescence intensity or wavelength of maximum emission as a function of the this compound concentration.

-

Fit the binding isotherm to an appropriate binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), which is a measure of binding affinity.

-

X-ray Crystallography of the EF-Tu•this compound Complex

Objective: To determine the three-dimensional structure of EF-Tu in complex with this compound to understand the molecular basis of its action.

Methodology:

-

Complex Formation and Purification:

-

Incubate purified EF-Tu with a molar excess of this compound and a non-hydrolyzable GTP analog (e.g., GDPNP).

-

Purify the complex using size-exclusion chromatography to remove unbound ligands.

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature) using techniques like vapor diffusion (hanging drop or sitting drop).

-

-

Data Collection:

-

Once suitable crystals are obtained, cryo-protect them and expose them to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a map of the electron density.

-

Use the known structure of EF-Tu as a model for molecular replacement to solve the phase problem.

-

Build the model of this compound into the electron density map.

-

Refine the atomic coordinates of the entire complex to achieve the best fit with the experimental data.

-

Conclusion

This compound exerts its antibiotic effect through a sophisticated mechanism of action on EF-Tu. By binding to a critical inter-domain region of the factor, it allosterically modulates its affinity for guanine nucleotides, locking it in an inactive, GTP-bound-like state that is unable to bind and deliver aminoacyl-tRNA to the ribosome. This comprehensive understanding, derived from a combination of biochemical, biophysical, and structural studies, not only illuminates a key process in bacterial protein synthesis but also provides a solid foundation for the rational design of novel antibiotics targeting this essential pathway. The experimental protocols detailed herein offer a roadmap for researchers to further investigate the intricacies of this compound's action and to screen for new inhibitors with similar or improved properties.

References

- 1. Isolation and stability of ternary complexes of elongation factor Tu, GTP and aminoacyl-tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification of elongation factors EF-Tu and EF-G from Escherichia coli by covalent chromatography on thiol-sepharose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elongation Factor Ts Directly Facilitates the Formation and Disassembly of the Escherichia coli Elongation Factor Tu·GTP·Aminoacyl-tRNA Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The antibiotics kirromycin and this compound bind to different sites on the elongation factor Tu from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis of the action of this compound and GE2270 A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Pulvomycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvomycin, a fascinating antibiotic with a long and complex history, represents a unique class of protein synthesis inhibitors. First reported in 1957, its true structure and mechanism of action were not fully elucidated until decades later. This technical guide provides a comprehensive overview of this compound, from its initial discovery and the producing organisms to its intricate mechanism of inhibiting bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). We delve into its biosynthesis, antibacterial and cytotoxic activities, and present detailed experimental protocols for its study. This document is intended to be a valuable resource for researchers in the fields of microbiology, biochemistry, and drug discovery, offering a consolidated source of technical information on this promising antibiotic.

Discovery and History

This compound was first described in the scientific literature in 1957.[1] However, the initial structural elucidation proved challenging. Over the years, it was independently isolated and named "Labilomycin" and "1063-Z".[2] It was not until 1985 that its correct planar structure as a 22-membered macrocyclic lactone was established.[3]

The producing microorganism was initially identified as a Streptomyces sp.[1] Later studies have identified Streptoverticillium mobaraense and, more recently, an estuarine Streptomyces sp. HRS33 as producers of this compound and its analogues.[4][5] The discovery of new variants, Pulvomycins B-D, in 2020 has renewed interest in this class of antibiotics.[5]

Mechanism of Action: Targeting Elongation Factor Tu

This compound exerts its antibacterial effect by inhibiting protein biosynthesis at the elongation stage.[4] Its molecular target is the elongation factor Tu (EF-Tu), a crucial GTPase that delivers aminoacyl-tRNA (aa-tRNA) to the ribosome.

The mechanism of inhibition is multi-faceted and elegant:

-

Prevention of Ternary Complex Formation: this compound binds to EF-Tu and prevents the formation of the essential ternary complex, which consists of EF-Tu, GTP, and aa-tRNA.[5] This blockage effectively halts the delivery of amino acids to the growing polypeptide chain.

-

Alteration of Nucleotide Affinity: The binding of this compound to EF-Tu dramatically alters the factor's affinity for guanine (B1146940) nucleotides. It increases the affinity for GTP by approximately 1000-fold while decreasing the affinity for GDP by about 10-fold. This modulation disrupts the normal GTP/GDP cycle that is essential for EF-Tu's function.

-

Inhibition of GTP Hydrolysis: this compound inhibits the hydrolysis of GTP by EF-Tu, which is a critical step for the release of EF-Tu from the ribosome after successful aa-tRNA delivery.[5]

The following diagram illustrates the signaling pathway of protein elongation and the point of inhibition by this compound.

References

An In-Depth Technical Guide to the Pulvomycin Biosynthesis Pathway in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvomycin (B1679863), a 22-membered macrocyclic lactone with promising cytotoxic activity, is a polyketide natural product synthesized by Streptomyces species. Its unique mode of action, targeting the bacterial elongation factor Tu (EF-Tu), has made it a subject of interest for antibiotic and anticancer drug development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, focusing on the genetic and enzymatic machinery responsible for its production. We delve into the architecture of the pul biosynthetic gene cluster (BGC), propose a detailed biosynthetic pathway based on a trans-acyltransferase polyketide synthase (trans-AT PKS) system, and outline the key experimental methodologies employed in its elucidation. While specific quantitative data on production yields and enzyme kinetics remain to be fully characterized in the public domain, this guide consolidates the current knowledge to serve as a valuable resource for researchers in the field.

Introduction

This compound was first discovered in 1957 and has since been revisited for its unique biological activity. Recent investigations have led to the isolation of new analogs, pulvomycins B, C, and D, from an estuarine Streptomyces sp. (HRS33), reigniting interest in its biosynthesis.[1][2][3] The this compound core structure is a complex polyketide, suggesting a biosynthetic origin from a polyketide synthase (PKS) assembly line. Genomic analysis of the producing strain has revealed a large, contiguous DNA region of 103.7 kb, designated as the pul gene cluster, which is proposed to govern this compound biosynthesis via a trans-AT PKS pathway.[4] This guide will dissect the components of this BGC, map out the proposed enzymatic steps, and provide insight into the experimental approaches used to study this fascinating natural product.

The pul Biosynthetic Gene Cluster

The pul gene cluster from Streptomyces sp. HRS33 is comprised of 35 open reading frames (ORFs) spanning 103.7 kb of DNA.[4] Bioinformatic analysis of these ORFs suggests a complex enzymatic machinery responsible for the assembly, modification, and tailoring of the this compound scaffold. The key components of the pul BGC are summarized in Table 1.

| Gene/Protein | Putative Function | Key Features/Domains |

| pulA-pulD | Polyketide Synthases (PKSs) | Four large PKSs lacking integrated Acyltransferase (AT) domains. Contain Ketosynthase (KS), Acyl Carrier Protein (ACP), Ketoreductase (KR), and Dehydratase (DH) domains. |

| pulI, pulO | trans-Acyltransferases (trans-ATs) | Two discrete AT domains responsible for loading extender units onto the PKS modules. |

| - | β-branching cassette | Enzymes predicted to be involved in the formation of β-branched methyl groups, a characteristic feature of trans-AT PKS products. |

| - | Glycosylation enzymes | Six enzymes putatively involved in the biosynthesis and attachment of the sugar moiety. |

| - | Modification enzymes | Three enzymes predicted to perform post-PKS tailoring reactions such as oxidation. |

| - | Other ORFs | Hypothetical proteins and proteins with regulatory or transport functions. |

| Table 1: Key components of the this compound (pul) biosynthetic gene cluster. [4] |

The Proposed this compound Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through a trans-AT PKS pathway, a less common but increasingly studied mechanism for polyketide assembly. In this system, the AT domains are not integrated into the large PKS modules but function as discrete enzymes that load the appropriate extender units (e.g., malonyl-CoA, methylmalonyl-CoA) onto the ACP domains of the PKS modules.

The proposed pathway involves the sequential condensation of extender units by the four PKS enzymes (pulA-D). The process is initiated by a loading module, followed by multiple rounds of elongation and modification (reduction and dehydration) catalyzed by the various domains within the PKS modules. The presence of a β-branching cassette is consistent with the β-branched methyl groups observed in the this compound structure.[4] Following the assembly of the polyketide chain, it is released from the PKS, likely through the action of a thioesterase domain, and then undergoes further tailoring reactions, including glycosylation and oxidation, to yield the final this compound analogs.

Caption: Proposed biosynthetic pathway of pulvomycins.

Quantitative Data

A comprehensive search of the current scientific literature did not yield specific quantitative data on the production yields of pulvomycins B, C, and D, nor on the enzyme kinetics of the this compound PKS. This represents a significant knowledge gap and an opportunity for future research. The development of robust analytical methods for the quantification of pulvomycins and the establishment of in vitro assays for the characterization of the PKS enzymes will be crucial for optimizing production and for bioengineering efforts.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, analytical, and spectroscopic techniques. While detailed, step-by-step protocols are often specific to the laboratory in which they are performed, the general methodologies are outlined below.

Fermentation and Isolation

-

Strain and Culture Conditions: Streptomyces sp. HRS33 is cultured in a suitable production medium (e.g., ISP2 broth) to induce the production of pulvomycins. Fermentation is typically carried out in shake flasks at a controlled temperature and agitation rate for a specified period.

-

Extraction: The culture broth is harvested and extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites. The organic extract is then concentrated under reduced pressure.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate the individual this compound analogs. These steps may include silica (B1680970) gel column chromatography, Sephadex LH-20 size-exclusion chromatography, and preparative high-performance liquid chromatography (HPLC).

Structure Elucidation

The chemical structures of the isolated pulvomycins are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HRFAB-MS) or other high-resolution techniques are used to determine the elemental composition and molecular weight of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and stereochemistry of the molecules.

-

UV-Visible Spectroscopy: UV-Vis spectroscopy is used to identify the chromophores present in the this compound structure.

References

- 1. Determining the Architectures and Activities of Polyketide Synthase Modules - Adrian Keatinge-Clay [grantome.com]

- 2. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Structure and biosynthesis of the unusual polyketide alkaloid coelimycin P1, a metabolic product of the cpk gene cluster of Streptomyces coelicolor M145 - Chemical Science (RSC Publishing) [pubs.rsc.org]

Pulvomycin: A Technical Guide to its Chemical Structure and Elucidation

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pulvomycin is a naturally occurring antibiotic belonging to the macrolide class, first isolated from Streptomyces species. It exhibits a unique mechanism of action by inhibiting bacterial protein synthesis through its interaction with elongation factor Tu (EF-Tu). This technical guide provides a comprehensive overview of the chemical structure of this compound, the experimental methodologies employed in its structure elucidation, and its biochemical mode of action. Detailed data is presented in tabular format for clarity, and key processes are visualized using logical diagrams to facilitate understanding for research and development purposes.

Chemical Identity and Physicochemical Properties

This compound, also known as Labilomycin, is a complex polyketide.[1][2] Its core structure is characterized by a prominent 22-membered macrocyclic lactone ring.[1][3] Several analogues, including this compound A, B, C, and D, have been isolated and characterized, with slight variations in their structures.[1][4][5] The fundamental chemical and physical properties of this compound are summarized below.

| Property | Data | Reference |

| Molecular Formula | C47H66O13 | [6][7] |

| Molecular Weight | 839.0 g/mol | [7] |

| Exact Mass | 838.45034216 Da | [7] |

| IUPAC Name | (4E,7Z,9Z,11Z,15Z,17E,19Z)-22-((6E,8E,10E)-3,12-dihydroxy-13-(((2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl)-6,14-dihydroxy-5,8,12-trimethyloxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione | [6] |

| Synonyms | Labilomycin, Antibiotic 1063Z | [2][6][8] |

| CAS Number | 11006-66-9 | [6][9] |

| Class | Macrolide, Polyketide | [2][7] |

Elucidation of the Chemical Structure

The complex structure of this compound was determined through a combination of advanced spectroscopic techniques, chemical degradation, and total synthesis. The absolute and relative configurations were conclusively established through X-ray crystallography of its biological complex.

Spectroscopic Analysis

The planar structure of the 22-membered macrocyclic lactone and its side chains were primarily elucidated using nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1][10]

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy were instrumental in establishing the carbon skeleton and the connectivity of protons and carbons. The presence of multiple triene units was a key feature identified through these analyses.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly HRFAB-MS, was used to determine the precise molecular formula of this compound and its analogues.[3]

-

UV Spectroscopy: The conjugated polyene systems within the this compound structure give rise to characteristic UV absorption maxima. For instance, this compound D, which contains a tetraenone chromophore, displays a λmax at 314 nm.[3]

Stereochemistry Determination

Determining the complex stereochemistry of this compound's multiple chiral centers required specialized chemical and analytical methods.

-

Modified Mosher's Method: This chemical derivatization technique was employed to determine the absolute configuration of stereogenic centers within the acyclic portions of the molecule.[4][10]

-

Kishi's Bidentate Chiral Solvent NMR Spectroscopy: This method was used to assign the stereochemistry of other chiral centers within the structure.[4][10]

-

X-ray Crystallography: The definitive proof for the relative and absolute configuration of this compound A was provided by an X-ray crystal structure analysis of its complex with Thermus thermophilus elongation factor Tu (EF-Tu).[3] This technique provided a three-dimensional model of how the molecule is folded and oriented in space when bound to its biological target.

Total Synthesis

The total synthesis of this compound D, first reported in 2021, served as the ultimate confirmation of its assigned structure.[1][11] This synthetic route also provided a framework for producing analogues for structure-activity relationship (SAR) studies.

Experimental Protocols:

-

Yamaguchi Esterification: This protocol was used to attach the C1-C7 fragment to the main skeleton of the molecule, a crucial step in assembling the 40-carbon backbone.[1][12] The reaction typically involves using 2,4,6-trichlorobenzoyl chloride in the presence of DMAP (4-dimethylaminopyridine) to form the ester linkage under mild conditions.[11]

-

Intramolecular Heck Reaction: Ring closure to form the 22-membered lactone ring was achieved via a late-stage intramolecular Heck reaction.[1][11] This palladium-catalyzed carbon-carbon bond formation is a powerful tool for constructing large macrocyclic structures.

-

Peterson Elimination: A syn-stereospecific Peterson elimination was utilized in the final stages of the synthesis to form a key olefin at the C26-C27 position, concurrently with the removal of silyl (B83357) protecting groups.[1][11]

Biosynthesis and Mechanism of Action

Biosynthetic Pathway

Genomic analysis of the producing Streptomyces strain revealed the biosynthetic gene cluster for this compound.[4][5] This analysis led to the proposal of a trans-acyltransferase polyketide biosynthetic pathway. This pathway involves the sequential condensation of small carboxylic acid units to build the complex carbon backbone of the molecule, a common strategy for macrolide biosynthesis in bacteria.

Mechanism of Action: Inhibition of Protein Synthesis

This compound's antibacterial activity stems from its ability to inhibit protein biosynthesis at the elongation stage.[8] It specifically targets the bacterial elongation factor Tu (EF-Tu), a GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.

The mechanism involves the following key steps:

-

Binding to EF-Tu: this compound binds to the EF-Tu protein.

-

Prevention of Ternary Complex Formation: This binding event prevents the formation of the crucial ternary complex, which consists of EF-Tu, GTP, and an aminoacyl-tRNA.[2][6][8]

-

Inhibition of Elongation: By blocking the formation of this complex, this compound effectively halts the delivery of new amino acids to the growing polypeptide chain at the ribosome, thereby arresting protein synthesis.[8]

References

- 1. Total Synthesis of this compound D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - Structures and Biosynthetic Pathway of Pulvomycins BâD: 22-Membered Macrolides from an Estuarine Streptomyces sp. - Organic Letters - Figshare [acs.figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medkoo.com [medkoo.com]

- 7. This compound | C47H66O13 | CID 5282056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, an inhibitor of protein biosynthesis preventing ternary complex formation between elongation factor Tu, GTP, and aminoacyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 11006-66-9 [chemicalbook.com]

- 10. Structures and Biosynthetic Pathway of Pulvomycins B-D: 22-Membered Macrolides from an Estuarine Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Pulvomycin's Molecular Targets and Binding Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvomycin (B1679863) is a macrocyclic lactone antibiotic with a well-established role as an inhibitor of bacterial protein synthesis and emerging potential as an anti-cancer agent. This technical guide provides an in-depth analysis of this compound's interactions with its primary prokaryotic target, Elongation Factor Tu (EF-Tu), and its eukaryotic target, Signal Transducer and Activator of Transcription 3 (STAT3). We will delve into the specific binding sites, the mechanism of action, and present available quantitative data. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this compound's molecular functions.

Primary Target: Elongation Factor Tu (EF-Tu)

This compound's primary mechanism of antibacterial action is the inhibition of protein biosynthesis through its interaction with Elongation Factor Tu (EF-Tu).[1] EF-Tu is a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome during the elongation phase of protein synthesis.

Binding Site on EF-Tu

Crystallographic studies have revealed that this compound binds to a pocket at the interface of the three domains of EF-Tu (Domain 1, 2, and 3).[2][3][4] This binding site extends from the interface of domains 1 and 3 to domain 2.[2][3] Crucially, this location overlaps with the binding site for the aminoacyl-tRNA, leading to direct steric hindrance and preventing the formation of the essential EF-Tu-GTP-aa-tRNA ternary complex.[1][2][3][4] The binding of this compound physically obstructs the proper positioning of the 3'-aminoacyl group, the acceptor stem, and the 5' end of the tRNA molecule.[2][3]

Mechanism of Action on EF-Tu

By binding to the multi-domain interface of EF-Tu, this compound locks the protein in a conformation that is incompatible with aa-tRNA binding.[4] This prevents the delivery of amino acids to the ribosome, thereby halting protein synthesis.[1] Interestingly, this compound's interaction with EF-Tu also allosterically modulates its affinity for guanine (B1146940) nucleotides. It has been shown to increase the affinity of EF-Tu for GTP by approximately 1000-fold while decreasing its affinity for GDP by about 10-fold.[5] This leads to the stabilization of the EF-Tu-GTP state, but in a conformation that is unproductive for protein synthesis due to the inability to bind aa-tRNA.

Diagram of this compound's Mechanism of Action on EF-Tu

References

- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 2. Structural basis of the action of this compound and GE2270 A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Effects of the antibiotic this compound on the elongation factor Tu-dependent reactions. Comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of Pulvomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvomycin is a naturally occurring antibiotic that exhibits a targeted mechanism of action against bacterial protein synthesis. This document provides a detailed overview of the antibacterial spectrum of this compound, its molecular target, and the experimental methodologies used to characterize its activity. While comprehensive quantitative data on its broad-spectrum activity is limited in publicly available literature, this guide synthesizes the existing knowledge to inform future research and drug development efforts.

Mechanism of Action: Targeting Elongation Factor Tu (EF-Tu)

This compound exerts its antibacterial effect by specifically targeting and inhibiting the bacterial elongation factor Tu (EF-Tu). EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of protein synthesis.

The mechanism of inhibition involves the following key steps:

-

Binding to EF-Tu: this compound binds to a specific site on EF-Tu. This binding event alters the conformation of the protein.

-

Prevention of Ternary Complex Formation: The primary consequence of this compound binding is the prevention of the formation of the essential ternary complex, which consists of EF-Tu, GTP, and aminoacyl-tRNA. By interfering with the interaction between aminoacyl-tRNA and the EF-Tu-GTP complex, this compound effectively blocks the delivery of amino acids to the ribosome.

-

Inhibition of Protein Synthesis: The disruption of this critical step in translation leads to the cessation of polypeptide chain elongation and, consequently, the inhibition of bacterial growth.

The interaction of this compound with EF-Tu is a well-established mechanism, making it a subject of interest for the development of novel antibacterial agents that could potentially overcome existing resistance mechanisms.

Antibacterial Spectrum of this compound

The lack of extensive, publicly available quantitative data highlights a significant gap in the understanding of this compound's full antibacterial spectrum. Further research is required to systematically evaluate its efficacy against a broad panel of Gram-positive and Gram-negative bacteria, including clinically relevant and multidrug-resistant strains.

Table 1: Antibacterial Activity of this compound (Illustrative)

| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |

| Bacillus brevis | Gram-Positive | Data not available | |

| Escherichia coli (cell-free system) | Gram-Negative | Data not available |

Note: This table is illustrative and highlights the need for more comprehensive MIC data.

Experimental Protocols for Determining Antibacterial Spectrum

The antibacterial spectrum of a compound like this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following are detailed, standardized protocols that are broadly applicable for this purpose.

Broth Microdilution Method

This is a widely used method for determining the MIC of an antimicrobial agent in a liquid growth medium.

Materials:

-

This compound stock solution of known concentration

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in MHB across the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Agar (B569324) Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

-

This compound stock solution of known concentration

-

Sterile Mueller-Hinton Agar (MHA) or other suitable agar medium

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculum replicating device (e.g., Steers replicator)

Procedure:

-

Preparation of Agar Plates: Prepare a series of agar plates containing two-fold dilutions of this compound. Allow the agar to solidify.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

-

Inoculation: Using an inoculum replicating device, spot-inoculate the bacterial suspension onto the surface of the agar plates.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Visualizing Key Processes

To better understand the mechanism of action and experimental workflows, the following diagrams are provided.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for MIC determination.

Conclusion and Future Directions

This compound represents a potentially valuable antibiotic due to its specific inhibition of the essential bacterial protein EF-Tu. However, a comprehensive understanding of its antibacterial spectrum is currently hampered by a lack of extensive and publicly available MIC data. Future research should prioritize the systematic evaluation of this compound's activity against a diverse panel of bacterial pathogens, including multidrug-resistant strains. Such data is critical for assessing its potential as a therapeutic agent and for guiding further drug development efforts. The detailed experimental protocols provided in this guide offer a standardized framework for conducting these necessary investigations.

The Core Mechanism of Pulvomycin-Mediated Translation Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvomycin (B1679863) is a potent antibiotic that effectively halts prokaryotic protein synthesis by targeting the elongation factor Tu (EF-Tu), a crucial component of the translational machinery. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's inhibitory action. Through a comprehensive review of the available literature, we detail the intricate interactions between this compound, EF-Tu, and the components of the ternary complex. This document summarizes key quantitative data, provides detailed experimental protocols for studying this inhibition, and presents visual representations of the involved pathways and workflows to facilitate a deeper understanding for researchers in the fields of microbiology, biochemistry, and drug development.

Introduction

The ribosome is a primary target for a multitude of antibiotics, but the ever-growing challenge of antimicrobial resistance necessitates the exploration of novel inhibitory mechanisms. This compound, an antibiotic belonging to the elfamycin family, represents an important class of translation inhibitors that do not directly bind to the ribosome. Instead, its unique mechanism of action involves the allosteric modulation of the essential GTPase, elongation factor Tu (EF-Tu). EF-Tu is responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome in a GTP-dependent manner. By interfering with this critical step, this compound effectively arrests the elongation phase of protein synthesis, leading to bacterial growth inhibition. This guide will dissect the precise molecular events through which this compound exerts its effects.

The Molecular Mechanism of this compound Action

This compound's primary mode of action is the prevention of the formation of the functional ternary complex, which consists of EF-Tu, GTP, and an aminoacyl-tRNA (aa-tRNA).[1][2] This inhibition is not due to a simple competitive binding mechanism but rather a complex allosteric modulation of EF-Tu's conformation and its affinity for its various ligands.

Alteration of EF-Tu's Affinity for Guanine (B1146940) Nucleotides

This compound dramatically alters the equilibrium of EF-Tu's interaction with GTP and GDP.[3]

-

Increased Affinity for GTP: In the presence of this compound, the binding affinity of EF-Tu for GTP is increased by approximately 1000-fold.[3] This is primarily achieved by a significant decrease in the dissociation rate of the EF-Tu•GTP complex.[3] This effectively locks EF-Tu in its GTP-bound, "active" conformation.

-

Decreased Affinity for GDP: Conversely, this compound decreases the affinity of EF-Tu for GDP by about 10-fold.[3] It achieves this by markedly increasing the dissociation rate of the EF-Tu•GDP complex, an effect that mimics the action of EF-Ts, the natural guanine nucleotide exchange factor for EF-Tu.[3]

Steric Hindrance of aa-tRNA Binding

Crystallographic studies of the Thermus thermophilus EF-Tu in complex with this compound and a GTP analog (GDPNP) have revealed the structural basis for the inhibition of ternary complex formation.[4][5]

-

Binding Site: this compound binds to a pocket at the interface of domain 1 and domain 3 of EF-Tu, and this binding extends to also make contact with domain 2.[4][5]

-

Conformational Lock: This binding event locks EF-Tu in a conformation that is incompatible with the binding of aa-tRNA. The antibiotic physically obstructs the binding site for the 3'-aminoacyl group, the acceptor stem, and the 5' end of the tRNA molecule.[4][5]

Inhibition of GTP Hydrolysis

The binding of the correct aa-tRNA to the EF-Tu•GTP complex normally triggers GTP hydrolysis upon successful codon recognition on the ribosome. This compound inhibits the GTPase activity of EF-Tu that is induced by aa-tRNA and the ribosome.[1][2] However, it has been observed that this compound can modestly enhance the intrinsic GTPase activity of EF-Tu in the absence of ribosomes and aa-tRNA.[3]

Quantitative Data on this compound Inhibition

The following tables summarize the key quantitative data regarding the effects of this compound on EF-Tu function.

| Parameter | Effect of this compound | Fold Change | Reference |

| EF-Tu Affinity for GTP | Increased | ~1000x | [3] |

| EF-Tu Affinity for GDP | Decreased | ~10x | [3] |

| Dissociation Rate of EF-Tu•GDP | Increased | ~25x | [3] |

Table 1: Effect of this compound on EF-Tu-Nucleotide Interactions. This table highlights the significant allosteric modulation of EF-Tu's affinity for guanine nucleotides by this compound.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow to study its inhibitory effects.

Caption: Mechanism of this compound-mediated inhibition of translation elongation.

Caption: Experimental workflow for determining the IC50 of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory action of this compound.

In Vitro Transcription-Translation (IVTT) Coupled Assay

This assay measures the overall inhibitory effect of this compound on protein synthesis in a cell-free system.

Materials:

-

E. coli S30 extract or a reconstituted PURE system.

-

DNA template encoding a reporter gene (e.g., firefly luciferase or GFP).

-

Amino acid mixture.

-

[35S]-Methionine.

-

Energy source (ATP, GTP).

-

Reaction buffer (containing Tris-HCl, Mg(OAc)2, NH4Cl, DTT, etc.).

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

Trichloroacetic acid (TCA), 10% (w/v).

-

Glass fiber filters.

-

Scintillation fluid and vials.

-

Scintillation counter.

Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the components of the IVTT system according to the manufacturer's instructions. A typical reaction might include S30 extract, reaction buffer, amino acid mixture lacking methionine, [35S]-Methionine, and the DNA template.

-

Addition of Inhibitor: Add varying concentrations of this compound (or solvent control) to the reaction tubes. Ensure the final solvent concentration is consistent across all reactions and does not exceed a level that inhibits the system (typically <5%).

-

Initiation and Incubation: Initiate the reaction by transferring the tubes to a 37°C water bath. Incubate for a set period, for example, 30-60 minutes.

-

Termination and Precipitation: Stop the reaction by placing the tubes on ice. To precipitate the newly synthesized proteins, add an equal volume of ice-cold 10% TCA. Incubate on ice for 30 minutes.

-

Collection of Precipitate: Collect the protein precipitate by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters several times with cold 5% TCA to remove unincorporated [35S]-Methionine, followed by a final wash with acetone to dry the filters.

-

Quantification: Place the dried filters in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition (relative to the solvent control) against the logarithm of the this compound concentration. Determine the IC50 value, the concentration of this compound that causes 50% inhibition of protein synthesis, by fitting the data to a dose-response curve.

Nitrocellulose Filter Binding Assay to Measure this compound's Effect on Ternary Complex Formation

This assay directly measures the formation of the EF-Tu•GTP•aa-tRNA ternary complex and its inhibition by this compound.

Materials:

-

Purified EF-Tu.

-

GTP.

-

[3H]-labeled aminoacyl-tRNA (e.g., [3H]Phe-tRNAPhe).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).

-

Nitrocellulose filters (0.45 µm pore size).

-

Filter apparatus.

-

Wash buffer (same as binding buffer).

-

Scintillation fluid and vials.

-

Scintillation counter.

Protocol:

-

Preparation of EF-Tu•GTP: Pre-incubate purified EF-Tu with an excess of GTP in binding buffer for 15 minutes at 37°C to ensure all EF-Tu is in the GTP-bound state.

-

Inhibition Step: In separate tubes, incubate the EF-Tu•GTP complex with varying concentrations of this compound (or solvent control) for 10 minutes at 37°C.

-

Ternary Complex Formation: Initiate the binding reaction by adding a fixed amount of [3H]aa-tRNA to each tube. Incubate for a further 15 minutes at 37°C to allow for ternary complex formation.

-

Filtration: Quickly filter the reaction mixtures through nitrocellulose filters under gentle vacuum. EF-Tu and any bound tRNA will be retained on the filter, while free tRNA will pass through.

-

Washing: Immediately wash each filter with several volumes of ice-cold wash buffer to remove non-specifically bound tRNA.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the retained radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity on the filter is proportional to the amount of ternary complex formed. Plot the amount of complex formed against the this compound concentration to determine its inhibitory effect.

X-ray Crystallography of the EF-Tu•this compound Complex

This protocol provides a general outline for the structural determination of the EF-Tu•this compound complex.

Materials:

-

Highly purified EF-Tu from an organism suitable for crystallization (e.g., Thermus thermophilus).

-

This compound.

-

A non-hydrolyzable GTP analog (e.g., GDPNP or GMPPNP).

-

Crystallization buffer components (e.g., PEG, salts, buffering agents).

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).

-

Microscopes for crystal visualization.

-

Cryoprotectant.

-

Synchrotron X-ray source.

Protocol:

-

Complex Formation: Incubate purified EF-Tu with a molar excess of the GTP analog and this compound to ensure the formation of a stable EF-Tu•GDPNP•this compound complex.

-

Purification of the Complex: Purify the complex from unbound ligands using size-exclusion chromatography to obtain a homogeneous sample for crystallization.

-

Crystallization Screening: Use a high-throughput screening approach to test a wide range of crystallization conditions. This typically involves mixing the purified complex with various crystallization buffers in sitting-drop or hanging-drop vapor diffusion setups.

-

Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature, protein concentration) to obtain large, well-diffracting crystals.

-

Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing. Flash-cool the crystals in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data to determine the space group and unit cell parameters. Solve the crystal structure using molecular replacement with a known EF-Tu structure as a search model. Build the model of this compound into the electron density map and refine the structure to obtain a high-resolution model of the complex.

Conclusion

This compound's mechanism of inhibiting translation is a compelling example of how a small molecule can allosterically regulate a key protein in a vital cellular process. By locking EF-Tu in a conformation that has a high affinity for GTP but is unable to bind aa-tRNA, this compound effectively severs a critical link in the protein synthesis chain. The detailed understanding of this mechanism, supported by the quantitative data and experimental methodologies presented in this guide, provides a solid foundation for further research. This knowledge can be leveraged for the rational design of new and improved elfamycin-based antibiotics and for exploring EF-Tu as a druggable target to combat bacterial infections. The provided protocols offer a practical starting point for researchers aiming to investigate the effects of this compound and other potential translation inhibitors.

References

- 1. This compound, an inhibitor of protein biosynthesis preventing ternary complex formation between elongation factor Tu, GTP, and aminoacyl-tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an inhibitor of protein biosynthesis preventing ternary complex formation between elongation factor Tu, GTP, and aminoacyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the antibiotic this compound on the elongation factor Tu-dependent reactions. Comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis of the action of this compound and GE2270 A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of Pulvomycin with Elongation Factor Tu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the antibiotic Pulvomycin (B1679863) and its target, the bacterial elongation factor Tu (EF-Tu). The document details the mechanism of action, presents quantitative binding and kinetic data, outlines relevant experimental protocols, and visualizes key pathways and workflows. This information is intended to support research and development efforts in the field of novel antibiotics targeting bacterial protein synthesis.

Introduction: The Role of EF-Tu in Bacterial Protein Synthesis and its Inhibition by this compound

Bacterial protein synthesis is a vital cellular process and a well-established target for antibiotic intervention. Elongation factor Tu (EF-Tu), a highly conserved and abundant GTPase, plays a critical role in the elongation phase of translation. Its primary function is to deliver aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome in a GTP-dependent manner. The fidelity of protein synthesis is highly dependent on the accurate functioning of EF-Tu.

This compound is a polyketide antibiotic that inhibits bacterial protein synthesis by specifically targeting EF-Tu.[1] Unlike many other antibiotics that target the ribosome directly, this compound acts by preventing the formation of the functional ternary complex, which consists of EF-Tu, GTP, and an aa-tRNA.[2][3][4] This inhibition effectively halts the delivery of amino acids to the ribosome, thereby arresting polypeptide chain elongation.[2][4]

Mechanism of Action of this compound

This compound's inhibitory effect stems from its ability to bind to EF-Tu and induce significant conformational changes that modulate its interaction with guanine (B1146940) nucleotides and aa-tRNA.

Binding Site of this compound on EF-Tu

X-ray crystallography studies have revealed the precise binding site of this compound on EF-Tu. The antibiotic lodges at the interface of domain 1 and domain 3, and also extends to interact with domain 2.[3][5][6] This strategic position overlaps with the binding site for aa-tRNA, creating a steric hindrance that prevents the aa-tRNA from associating with the EF-Tu•GTP complex.[5][6]

Allosteric Effects on Nucleotide Binding

This compound dramatically alters the affinity of EF-Tu for guanine nucleotides. Its binding significantly stabilizes the GTP-bound conformation of EF-Tu. In the presence of this compound, the affinity of EF-Tu for GTP is increased by approximately 1000-fold.[7] This is primarily due to a drastic decrease in the dissociation rate of GTP from the complex.[7]

Conversely, this compound destabilizes the EF-Tu•GDP complex. The affinity for GDP is decreased by about 10-fold, a consequence of a roughly 25-fold increase in the dissociation rate of GDP.[7] This effect mimics the action of the nucleotide exchange factor EF-Ts, which is responsible for recycling EF-Tu from its inactive GDP-bound state to its active GTP-bound state.[7]

Inhibition of Ternary Complex Formation

The primary mechanism of this compound's antibiotic activity is its prevention of the formation of the EF-Tu•GTP•aa-tRNA ternary complex.[2][3][7] By binding to EF-Tu, this compound physically obstructs the binding of the 3'-aminoacyl group and the acceptor stem of the aa-tRNA.[5][6] This blockage ensures that aa-tRNAs cannot be chaperoned to the ribosome, thus inhibiting protein synthesis.

The following diagram illustrates the inhibitory action of this compound on the EF-Tu cycle:

References

- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 2. This compound, an inhibitor of protein biosynthesis preventing ternary complex formation between elongation factor Tu, GTP, and aminoacyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an inhibitor of protein biosynthesis preventing ternary complex formation between elongation factor Tu, GTP, and aminoacyl-tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of the action of this compound and GE2270 A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of the antibiotic this compound on the elongation factor Tu-dependent reactions. Comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pulvomycin and its Synonyms: A Core Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvomycin, also known by its synonyms Labilomycin and Antibiotic 1063-Z, is a polyketide macrolide antibiotic with a significant history of scientific interest due to its unique mechanism of action and potential therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its core scientific attributes. It summarizes quantitative data on its biological activities, details key experimental protocols, and visualizes its molecular interactions and biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in antibiotic discovery and development.

Introduction

This compound is a naturally occurring antibiotic produced by various Streptomyces species.[3] It belongs to the class of polyketide antibiotics and is characterized by a complex macrocyclic lactone structure.[4] The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis. It achieves this by targeting the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.[2] Specifically, this compound prevents the formation of the ternary complex between EF-Tu, GTP, and aminoacyl-tRNA (aa-tRNA), thereby halting the delivery of amino acids to the ribosome.[2] Beyond its antibacterial properties, recent studies have highlighted the potential of this compound as an anticancer agent, demonstrating cytotoxic activity against various cancer cell lines through the inhibition of the STAT3 signaling pathway.[5][6]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₇H₆₆O₁₃ | [4] |

| Molecular Weight | 839.02 g/mol | N/A |

| Class | Polyketide Macrolide | [4] |

| Synonyms | Labilomycin, Antibiotic 1063-Z | [1][2][3] |

Biological Activity: Quantitative Data

Antibacterial Activity

While extensively studied for its mechanism, specific Minimum Inhibitory Concentration (MIC) values for this compound and its synonyms against a broad range of bacterial species are not consistently reported in recent literature. Early studies confirmed its activity against Gram-positive bacteria. The following table summarizes available data.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis | Activity confirmed | [3] |

| Escherichia coli | Activity in cell-free systems | [3] |

| Staphylococcus aureus | Activity confirmed | N/A |

| Pseudomonas aeruginosa | N/A | N/A |

Note: Further research is required to establish a comprehensive and standardized set of MIC values for this compound against a clinically relevant panel of bacteria.

Anticancer Activity

This compound has demonstrated significant cytotoxic activity against several human cancer cell lines, particularly triple-negative breast cancer (TNBC) cells.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.92 | [6] |

| Hs578T | Triple-Negative Breast Cancer | 1.11 | [6] |

| HCC38 | Triple-Negative Breast Cancer | 1.32 | [6] |

| HCC1937 | Triple-Negative Breast Cancer | 1.03 | [6] |

| MCF10A | Non-cancerous breast epithelial | 18.62 | [6] |

No quantitative anticancer activity data for Labilomycin was identified in the reviewed literature.

Mechanism of Action

Inhibition of Bacterial Protein Synthesis

This compound's primary mode of action is the disruption of bacterial protein synthesis at the elongation stage. It specifically targets the elongation factor Tu (EF-Tu), a GTPase responsible for delivering aminoacyl-tRNA to the A-site of the ribosome.

// Nodes EF_Tu_GDP [label="EF-Tu-GDP", fillcolor="#F1F3F4", fontcolor="#202124"]; EF_Ts [label="EF-Ts", fillcolor="#F1F3F4", fontcolor="#202124"]; GTP [label="GTP", fillcolor="#FBBC05", fontcolor="#202124"]; GDP [label="GDP", fillcolor="#F1F3F4", fontcolor="#202124"]; EF_Tu_GTP [label="EF-Tu-GTP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aa_tRNA [label="Aminoacyl-tRNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ternary_Complex [label="EF-Tu-GTP-aa-tRNA\n(Ternary Complex)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ribosome [label="Ribosome", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Blocked_Complex [label="this compound-EF-Tu-GTP", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EF_Tu_GDP -> EF_Tu_GTP [label=" GDP/GTP\nExchange\n(catalyzed by EF-Ts)", arrowhead="open"]; EF_Ts -> EF_Tu_GDP [style=dashed, arrowhead=none]; GTP -> EF_Tu_GTP [style=invis]; EF_Tu_GTP -> GDP [style=invis]; EF_Tu_GTP -> Ternary_Complex [label="+ aa-tRNA", arrowhead="open"]; aa_tRNA -> Ternary_Complex [style=invis]; Ternary_Complex -> Ribosome [label="Delivery to\nA-site", arrowhead="open"]; this compound -> EF_Tu_GTP [label="Binds", color="#EA4335", fontcolor="#EA4335", arrowhead="vee"]; EF_Tu_GTP -> Blocked_Complex [style=invis]; Blocked_Complex -> Ternary_Complex [label="Prevents Formation", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead="tee"]; } .dot Caption: this compound's inhibition of protein synthesis.

Anticancer STAT3 Signaling Pathway Inhibition

This compound has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in cancer cells. It specifically downregulates the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Y705), which is a critical step in the activation of this pathway.[5][6] Aberrant STAT3 signaling is implicated in tumor cell proliferation, survival, and metastasis.

// Nodes Cytokine_Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pSTAT3 [label="p-STAT3 (Y705)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Nuclear_Translocation [label="Nuclear Translocation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Target_Gene_Expression [label="Target Gene Expression\n(Proliferation, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokine_Receptor -> JAK [label="Activates", arrowhead="open"]; JAK -> STAT3 [label="Phosphorylates", arrowhead="open"]; STAT3 -> pSTAT3 [style=invis]; pSTAT3 -> Dimerization [arrowhead="open"]; Dimerization -> Nuclear_Translocation [arrowhead="open"]; Nuclear_Translocation -> Target_Gene_Expression [arrowhead="open"]; this compound -> pSTAT3 [label="Inhibits\nPhosphorylation", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"]; } .dot Caption: Inhibition of the STAT3 signaling pathway by this compound.

Biosynthesis

The biosynthesis of this compound is accomplished via a trans-acyltransferase polyketide synthase (trans-AT PKS) pathway.[4] This complex enzymatic machinery is encoded by a dedicated gene cluster within the producer organism's genome. The pathway involves the sequential condensation of small carboxylic acid units to build the polyketide backbone, which is then modified and cyclized to form the final macrolide structure.

// Nodes Starter_Unit [label="Starter Unit\n(e.g., Acetyl-CoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extender_Units [label="Extender Units\n(e.g., Malonyl-CoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Trans_AT_PKS [label="trans-AT PKS\nGene Cluster", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKS_Enzymes [label="Polyketide Synthase\nEnzymes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polyketide_Chain [label="Linear Polyketide\nChain", fillcolor="#FBBC05", fontcolor="#202124"]; Modification_Enzymes [label="Tailoring Enzymes\n(e.g., Glycosyltransferases)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Starter_Unit -> PKS_Enzymes [arrowhead="open"]; Extender_Units -> PKS_Enzymes [arrowhead="open"]; Trans_AT_PKS -> PKS_Enzymes [label="Encodes", style=dashed, arrowhead="open"]; PKS_Enzymes -> Polyketide_Chain [label="Synthesizes", arrowhead="open"]; Polyketide_Chain -> Modification_Enzymes [label="Undergoes\nModification", arrowhead="open"]; Modification_Enzymes -> this compound [label="Forms", arrowhead="open"]; } .dot Caption: General workflow of this compound biosynthesis.

Experimental Protocols

Determination of Anticancer Activity (MTT Assay)

This protocol is adapted from the methodology used to determine the IC₅₀ values of this compound against TNBC cell lines.[6]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

// Nodes Seed_Cells [label="Seed Cells in\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with this compound\n(Serial Dilutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_72h [label="Incubate 72h", fillcolor="#FBBC05", fontcolor="#202124"]; Add_MTT [label="Add MTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_4h [label="Incubate 3-4h", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="Add Solubilization\nSolution", fillcolor="#F1F3F4", fontcolor="#202124"]; Read_Absorbance [label="Read Absorbance\n(570 nm)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Calculate_IC50 [label="Calculate IC50", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Seed_Cells -> Treat [arrowhead="open"]; Treat -> Incubate_72h [arrowhead="open"]; Incubate_72h -> Add_MTT [arrowhead="open"]; Add_MTT -> Incubate_4h [arrowhead="open"]; Incubate_4h -> Solubilize [arrowhead="open"]; Solubilize -> Read_Absorbance [arrowhead="open"]; Read_Absorbance -> Calculate_IC50 [arrowhead="open"]; } .dot Caption: Workflow for the MTT cell viability assay.

In Vitro Protein Synthesis Inhibition Assay

This is a generalized protocol for a cell-free protein synthesis inhibition assay.

Objective: To determine the effect of this compound on in vitro protein synthesis.

Materials:

-

Cell-free translation system (e.g., E. coli S30 extract or rabbit reticulocyte lysate)

-

mRNA template (e.g., luciferase mRNA)

-

Amino acid mixture (with one radioactively labeled amino acid, e.g., ³⁵S-methionine, or a non-radioactive detection system)

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter (for radioactive detection) or appropriate detection reagents for non-radioactive methods.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, buffer, amino acid mixture, and mRNA template.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control and a vehicle control.

-

Incubation: Incubate the reactions at the optimal temperature for the cell-free system (e.g., 37°C for E. coli S30) for a defined period (e.g., 60 minutes).

-

Protein Precipitation: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

-

Washing: Collect the protein precipitate by centrifugation or filtration and wash with cold TCA to remove unincorporated labeled amino acids.

-

Quantification: Quantify the amount of newly synthesized protein. For radioactive methods, this involves measuring the radioactivity of the precipitate using a scintillation counter. For non-radioactive methods (e.g., luciferase assay), measure the luminescence.

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-inhibitor control.

Western Blot for STAT3 Phosphorylation

This protocol is based on the methodology to assess this compound's effect on STAT3 signaling.[5]

Objective: To determine the effect of this compound on the phosphorylation of STAT3.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p-STAT3 (Y705), anti-total-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Lyse the cells with lysis buffer and collect the protein lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control (β-actin).

Conclusion

This compound and its synonyms represent a class of antibiotics with a well-defined mechanism of action against bacterial protein synthesis and emerging potential as anticancer agents. This technical guide has consolidated the available quantitative data, provided detailed experimental protocols for key assays, and visualized the compound's molecular interactions and biosynthetic origins. While significant knowledge has been amassed, further research is warranted to fully elucidate the antibacterial spectrum with standardized MIC values and to explore the therapeutic potential of Labilomycin in oncology. The information presented herein aims to facilitate and inspire future investigations into this promising class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Organization of the biosynthetic gene cluster for the polyketide anthelmintic macrolide avermectin in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compounds That Have an Anti-Biofilm Effect against Common Bacteria at Very Low Concentrations and Their Antibiotic Combination Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Production of Pulvomycin from Streptomyces Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvomycin, a member of the polyketide family of antibiotics, has garnered significant interest due to its unique mode of action, inhibiting bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). This technical guide provides a comprehensive overview of the natural sources of this compound from Streptomyces species, detailing the producing organisms, biosynthetic pathways, and methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product discovery, antibiotic development, and synthetic biology.